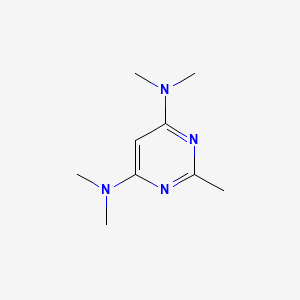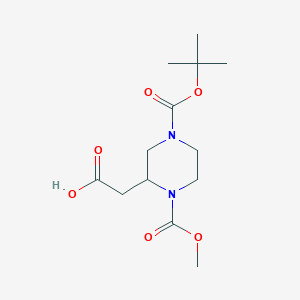
荧光素单磷酸单铵
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluorescein monophosphate monoammonium is a chemical compound with the molecular formula C20H16NO8P and a molecular weight of 429.316701. It is known for its high extinction coefficients and fluorescence quantum yields, making it an attractive fluorescence substrate for various enzyme assays .
科学研究应用
Fluorescein monophosphate monoammonium has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescence substrate in enzyme assays and other analytical techniques.
Biology: Employed in bioimaging and as a marker in various biological assays.
Medicine: Utilized in diagnostic procedures, particularly in ophthalmology for angiography and angioscopy.
Industry: Applied in the development of fluorescent sensors and other analytical tools .
作用机制
Target of Action
Fluorescein Monophosphate Monoammonium (FMP) is primarily used as a fluorescent dye . It is employed to study the structure and function of proteins, detect and quantify changes in the environment, and monitor biochemical and physiological processes in cells .
Mode of Action
FMP is a fluorescent compound or fluorophore that has a maximum absorbance of 494 nm and an emission maximum of 521 nm . When exposed to ultraviolet (UV) light, it emits light, making it a useful tool in various enzyme assays due to its high extinction coefficients and fluorescence quantum yields .
Biochemical Pathways
They are often used as markers in biological systems to study protein structures and functions, as well as to monitor changes in cellular environments .
Pharmacokinetics
Fluorescein, a related compound, is known to be involved in the intestinal absorption and is one of the pharmacokinetic determinants of orally administered drugs . More research is needed to fully understand the pharmacokinetics of FMP.
Result of Action
The primary result of FMP’s action is the emission of light when exposed to UV light. This property allows it to be used as a marker in various biological and biochemical assays. It helps in the visualization and quantification of various processes at the molecular and cellular levels .
生化分析
Biochemical Properties
Fluorescein Monophosphate Monoammonium is known to interact with various enzymes in biochemical reactions . It serves as a fluorescence substrate, which means it can absorb light at a certain wavelength and then re-emit light at a longer wavelength . This property makes it ideal for use in enzyme assays, where it can help visualize the presence or activity of specific enzymes .
Cellular Effects
The cellular effects of Fluorescein Monophosphate Monoammonium are primarily related to its role as a fluorescence substrate. When used in enzyme assays, it can help illuminate various cellular processes by making certain enzymes visible under ultraviolet light . The specific effects on cell function, signaling pathways, gene expression, and cellular metabolism may vary depending on the enzymes and other biomolecules it interacts with.
Molecular Mechanism
The molecular mechanism of Fluorescein Monophosphate Monoammonium primarily involves its interaction with enzymes in biochemical reactions . As a fluorescence substrate, it can bind to certain enzymes and undergo a change that results in the emission of light . This can help reveal the presence or activity of these enzymes at the molecular level.
Temporal Effects in Laboratory Settings
As a fluorescence substrate, its effects are likely to be observable shortly after it is introduced into a biochemical reaction . Over time, the fluorescence may decrease as the compound is metabolized or degraded.
Metabolic Pathways
Fluorescein Monophosphate Monoammonium is involved in biochemical reactions as a fluorescence substrate
Transport and Distribution
As a fluorescence substrate, it is likely to be transported to the site of the enzyme it interacts with .
Subcellular Localization
The subcellular localization of Fluorescein Monophosphate Monoammonium is likely to depend on the specific enzymes it interacts with . As a fluorescence substrate, it can help visualize these enzymes, which may be located in various compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions
Fluorescein monophosphate monoammonium can be synthesized through the reaction of fluorescein with phosphoric acid and ammonium hydroxide. The reaction typically involves the following steps:
Reaction of Fluorescein with Phosphoric Acid: Fluorescein is reacted with phosphoric acid to form fluorescein monophosphate.
Neutralization with Ammonium Hydroxide: The resulting fluorescein monophosphate is then neutralized with ammonium hydroxide to form fluorescein monophosphate monoammonium.
Industrial Production Methods
In industrial settings, the production of fluorescein monophosphate monoammonium involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for use in various applications .
化学反应分析
Types of Reactions
Fluorescein monophosphate monoammonium undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce fluorescein and phosphoric acid.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Oxidation and Reduction: Requires oxidizing or reducing agents, respectively.
Substitution: Involves the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
Hydrolysis: Produces fluorescein and phosphoric acid.
Substitution: Results in various substituted fluorescein derivatives, depending on the reagents used.
相似化合物的比较
Similar Compounds
Fluorescein Diphosphate: Another fluorescein-based compound used in similar applications but with two phosphate groups.
Monoammonium Phosphate: A simpler compound used primarily as a fertilizer.
Di-ammonium Phosphate: Similar to monoammonium phosphate but with two ammonium groups, used in agriculture and industry
Uniqueness
Fluorescein monophosphate monoammonium is unique due to its high fluorescence quantum yield and suitability as a substrate for enzyme assays. Its ability to produce a strong fluorescent signal upon hydrolysis makes it particularly valuable in analytical and diagnostic applications .
属性
CAS 编号 |
197777-68-7 |
|---|---|
分子式 |
C20H16NO8P |
分子量 |
429.316701 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1148870.png)



